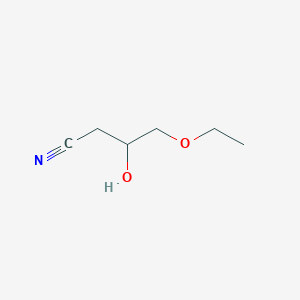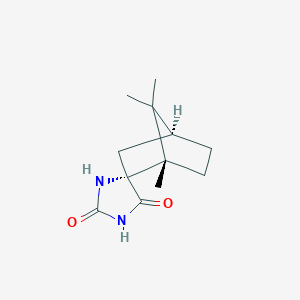![molecular formula C7H6N2OS B103277 2-Methylthieno[3,2-d]pyrimidin-4(3H)-on CAS No. 18678-13-2](/img/structure/B103277.png)
2-Methylthieno[3,2-d]pyrimidin-4(3H)-on
Übersicht
Beschreibung
2-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities. The unique structure of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one makes it a valuable candidate for various scientific research applications, particularly in the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems.
Biology: It has shown promising activity against various biological targets, making it a candidate for further biological studies.
Wirkmechanismus
Target of Action
The primary targets of 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one are the phosphoinositide 3-kinase (PI3K) and enhancer of zeste homolog 2 (EZH2) . PI3K plays a crucial role in cellular functions such as growth and survival, while EZH2 is a histone-lysine N-methyltransferase enzyme involved in gene regulation.
Mode of Action
2-Methylthieno[3,2-d]pyrimidin-4(3H)-one acts as an inhibitor of its target enzymes. It has been found to exhibit high potency and selectivity as a PI3K inhibitor . It also shows significant antitumor activity as an EZH2 inhibitor .
Biochemical Pathways
The compound affects the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is a promising new approach for cancer therapy . By inhibiting EZH2, it can also affect the methylation status of histones, thereby influencing gene expression .
Result of Action
The compound’s action results in the inhibition of cell proliferation, particularly in cancer cells. It has demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra . In cancer cells, it can induce apoptosis and inhibit cell migration .
Biochemische Analyse
Biochemical Properties
2-Methylthieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome bd oxidase, which is involved in the electron transport chain of Mycobacterium tuberculosis . The interaction with cytochrome bd oxidase suggests that 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one may inhibit the enzyme’s activity, thereby affecting the bacterial respiratory process. Additionally, this compound may interact with other proteins and biomolecules involved in cellular metabolism and signaling pathways.
Cellular Effects
2-Methylthieno[3,2-d]pyrimidin-4(3H)-one has been observed to influence various cellular processes. In studies involving Mycobacterium tuberculosis, this compound exhibited inhibitory effects on bacterial growth by targeting cytochrome bd oxidase . The inhibition of this enzyme disrupts the bacterial respiratory chain, leading to reduced ATP production and ultimately cell death. Furthermore, 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one may affect cell signaling pathways and gene expression, contributing to its antimicrobial properties.
Molecular Mechanism
The molecular mechanism of 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with cytochrome bd oxidase. This compound binds to the enzyme’s active site, inhibiting its function and disrupting the electron transport chain . The inhibition of cytochrome bd oxidase leads to a decrease in ATP production, which is essential for bacterial survival. Additionally, 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one have been studied over time to assess its stability and degradation. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on cytochrome bd oxidase . Long-term exposure to 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one has been observed to result in sustained inhibition of bacterial growth, indicating its potential as a long-lasting antimicrobial agent.
Dosage Effects in Animal Models
The effects of 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one in animal models vary with different dosages. At lower doses, this compound exhibits antimicrobial activity without significant toxic effects . At higher doses, potential toxic or adverse effects may be observed, including disruption of normal cellular functions and potential cytotoxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Methylthieno[3,2-d]pyrimidin-4(3H)-one is involved in metabolic pathways related to its interaction with cytochrome bd oxidase. This enzyme plays a crucial role in the electron transport chain, and its inhibition by 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one affects the overall metabolic flux and ATP production . The compound may also interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one within cells and tissues are essential for its biological activity. This compound may be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it exerts its inhibitory effects on cytochrome bd oxidase. The distribution of 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one within tissues may also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one is crucial for its activity and function. This compound may be directed to specific cellular compartments, such as the mitochondria, where it interacts with cytochrome bd oxidase . The targeting of 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one to these compartments may be facilitated by targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with formamide under acidic conditions to form the thienopyrimidine core. The reaction conditions often include heating the mixture to a high temperature to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one may involve more efficient and scalable methods such as microwave-assisted synthesis. This method has been shown to significantly reduce reaction times and improve yields. The use of microwave irradiation allows for precise control of reaction conditions, making it a preferred method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-methylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thienopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Vergleich Mit ähnlichen Verbindungen
2-methylthieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but different substitution pattern, leading to distinct biological activities.
Thieno[3,2-d]pyrimidin-4-amine: Contains an amine group, which can significantly alter its chemical reactivity and biological properties.
Thieno[3,2-d]pyrimidin-4-carboxylic acid: The presence of a carboxylic acid group introduces different chemical and biological characteristics.
The uniqueness of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
2-methyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-8-5-2-3-11-6(5)7(10)9-4/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAFTUOIPKKJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627516 | |
| Record name | 2-Methylthieno[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18678-13-2 | |
| Record name | 2-Methylthieno[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)











